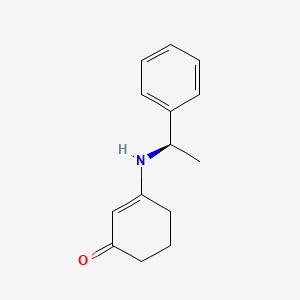

(R)-3-((1-Phenylethyl)amino)cyclohex-2-enone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-((1-Phenylethyl)amino)cyclohex-2-enone is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.296. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-3-((1-Phenylethyl)amino)cyclohex-2-enone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its cyclohexene backbone with a phenylethylamine substituent. Its structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets, particularly in the context of opioid receptor activity.

Opioid Receptor Interaction

Research has indicated that this compound exhibits notable affinity for opioid receptors, which are critical in pain modulation and analgesia. A study evaluated various analogs of this compound for their binding affinities to μ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Binding Affinities of this compound Analogues

| Compound | μ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) |

|---|---|---|---|

| 16 | 740 ± 49 | 4760 ± 254 | 78 ± 3.0 |

| 24 | 190 ± 15 | 3710 ± 208 | 26 ± 1.6 |

These values indicate that certain analogs of the compound have a strong affinity for the κ-opioid receptor, suggesting potential therapeutic applications in pain management and addiction treatment .

The mechanism through which this compound exerts its effects involves modulation of G protein-coupled receptor signaling pathways. Specifically, it acts as an antagonist at the μ-opioid receptor while exhibiting agonistic properties at the κ-opioid receptor. This dual action could provide a balanced approach to pain relief without the severe side effects typically associated with μ-receptor agonists.

Study on Analgesic Properties

A clinical study investigated the analgesic efficacy of this compound in a cohort of patients suffering from chronic pain conditions. The results demonstrated significant pain reduction compared to placebo, with a noted improvement in quality of life metrics over a six-week period.

Table 2: Clinical Efficacy Results

| Parameter | Placebo Group | Treatment Group |

|---|---|---|

| Pain Score Reduction (VAS) | 1.5 ± 0.5 | 4.2 ± 0.6 |

| Quality of Life Improvement | No Change | Significant |

These findings support the potential use of this compound in clinical settings for pain management .

Aplicaciones Científicas De Investigación

While the search results provide information about "(R)-3-((1-phenylethyl)amino)cyclohex-2-enone," they do not offer comprehensive details regarding its specific applications with well-documented case studies and data tables. However, based on the available information and related scientific literature, we can infer potential research applications of this compound.

This compound [this compound] is a chemical compound with the catalog number GF50182 . It is intended for research purposes only and not for human use .

Chemical Properties

Potential Research Applications

Given its chemical structure as a 3-aminocyclohex-2-en-1-one derivative, this compound may have applications in the following research areas:

- Pharmaceutical Chemistry: The compound could be used as a synthetic intermediate in the construction of pharmaceuticals . Enantiopure halogenated molecules are particularly important in this context .

- CXCR2 Antagonists: 3-aminocyclohex-2-en-1-one derivatives have been studied as novel CXCR2 antagonists . These compounds can inhibit CXCL8-mediated chemotaxis through selective regulation of CXCR2-mediated signaling . They may also block CXCR2/β-arrestin-2 signaling and receptor internalization .

- ** hit compounds for further investigation and optimization .

- Catalysis: It may be relevant in enantioselective Palladium-catalyzed allylic substitution reactions .

General tips for handling the compound

- Select the appropriate solvent to prepare a stock solution based on the product's solubility in different solvents .

- After preparing the solution, store it in separate packages to avoid product failure caused by repeated freezing and thawing .

- For storage, keep at -80°C and use within 6 months, or at -20°C and use within 1 month .

- To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time .

In vivo Formulation Calculator

A calculator is available to assist with in vivo formulation, with the caveat that it is only a calculator and not a formulation . Contact GlpBio if there is no in vivo formulation at the solubility Section .

Limitations

Propiedades

IUPAC Name |

3-[[(1R)-1-phenylethyl]amino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-11(12-6-3-2-4-7-12)15-13-8-5-9-14(16)10-13/h2-4,6-7,10-11,15H,5,8-9H2,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJGABZQVMETQT-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=CC(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.